4-tert-butyl-N-pyridin-2-ylbenzamide
Description
4-tert-butyl-N-pyridin-2-ylbenzamide (CAS: 349407-91-6) is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a pyridin-2-yl substituent attached via an amide linkage. Its molecular formula is C₁₆H₁₉N₃O, with a molar mass of 269.34 g/mol . The compound’s structure combines aromatic rigidity with the steric bulk of the tert-butyl group, which influences its physicochemical properties, such as solubility and lipophilicity.
Properties
CAS No. |
349407-91-6 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19) |
InChI Key |
QBIUSEXCAPEVCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The trifluoromethyl group in N-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]benzamide enhances lipophilicity and metabolic stability compared to the parent compound .
- Replacement of pyridine with pyrimidine in 4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide reduces steric hindrance but may alter hydrogen-bonding interactions with biological targets .
The tetrahydrobenzo[b]thiophen moiety in 4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide introduces conformational rigidity, which could enhance binding specificity to enzymes like cyclooxygenase (COX) .
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the aromatic ring, whereas pyrrolidinylmethyl in introduces basicity and solubility.
Research Implications
- Medicinal Chemistry : The pyridin-2-ylbenzamide scaffold is versatile for designing kinase inhibitors (e.g., Bcr-Abl, EGFR) due to its ability to occupy hydrophobic pockets in ATP-binding domains .
- Material Science : Fluorinated derivatives (e.g., ) may exhibit enhanced thermal stability for polymer applications.
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